N1-cyclopentyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-cyclopentyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H33N3O4S and its molecular weight is 435.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research into the synthesis of complex organic compounds involves methodologies that enable the construction of molecules with specific functional groups. For example, the study by Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions showcases the intricate steps involved in creating molecules with particular sulfonamide or sulfonyl functionalities, which could be relevant to the synthesis of compounds like the one [Bagley et al., 2005].
- Griffin et al. (2006) demonstrated the use of a novel variant of the cope elimination to search for cyclin-dependent kinase inhibitors, illustrating the broader application of synthesizing compounds with specific functional groups for targeting protein interactions, potentially aligning with the research applications of the named compound [Griffin et al., 2006].
Potential Medicinal Chemistry Applications
- The research by Rehman et al. (2018) on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives for the treatment of Alzheimer’s disease points towards the potential of sulfonyl and piperidinyl-containing compounds in drug development. This could imply similar applications for the compound , particularly in the design of new therapeutic agents [Rehman et al., 2018].
Enzyme Inhibition and Drug Discovery
- Another application is in the realm of enzyme inhibition, as illustrated by studies on compounds with specific structural features like sulfonyl and piperidinyl groups. These compounds are evaluated for their potential as inhibitors against enzymes relevant to disease pathogenesis, such as acetylcholinesterase (AChE) for Alzheimer’s disease, suggesting a similar potential application for the compound in exploring enzyme-targeted therapies.
Structural and Mechanistic Insights
- Detailed structural and mechanistic insights into how specific functional groups contribute to the activity of molecules against biological targets are crucial. For instance, studies involving the crystallization and molecular structure analysis of compounds provide foundational knowledge that can be applied to the design and optimization of new drugs with enhanced efficacy and specificity [Naveen et al., 2015].
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c1-16-10-11-17(2)20(15-16)30(28,29)25-14-6-5-9-19(25)12-13-23-21(26)22(27)24-18-7-3-4-8-18/h10-11,15,18-19H,3-9,12-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNXALIZEFZYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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